1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
Overview
Description
1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a compound that features a pyrrolidine ring and a pyrazole ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the pyrazole ring is a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common method is the reaction of 1-methylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and may have similar chemical reactivity.
Other heterocyclic compounds: These compounds contain different heterocycles but may have comparable applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrazole rings, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVZDGMTMHVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248575 | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356953-69-9 | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356953-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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